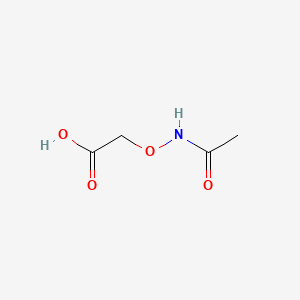

Acetamidooxyacetic acid

説明

Acetamidooxyacetic acid (chemical name: N-acetoxyglycine) is an organic compound featuring an acetamidooxy group (-NH-O-CO-CH₃) linked to an acetic acid moiety.

特性

CAS番号 |

5382-88-7 |

|---|---|

分子式 |

C4H7NO4 |

分子量 |

133.10 g/mol |

IUPAC名 |

2-acetamidooxyacetic acid |

InChI |

InChI=1S/C4H7NO4/c1-3(6)5-9-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |

InChIキー |

ONKKMSVOTHQXSC-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NOCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetamidooxyacetic acid can be synthesized through the reaction of glycine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxyacetic acid involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product.

化学反応の分析

Types of Reactions: 2-Acetamidooxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated compounds.

科学的研究の応用

2-Acetamidooxyacetic acid is utilized in various scientific research applications, including:

Chemistry: As a chelating agent in analytical chemistry for metal ion detection.

Biology: In biochemical studies for enzyme inhibition and protein labeling.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of herbicides and other agrochemicals.

作用機序

The mechanism by which 2-acetamidooxyacetic acid exerts its effects involves its ability to chelate metal ions. This chelation can inhibit enzyme activity by binding to metal cofactors essential for enzymatic reactions. The molecular targets include metalloenzymes and metalloproteins, and the pathways involved are those related to metal ion homeostasis and enzyme regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with acetamidooxyacetic acid:

2-Acetamidoacetic Acid

- Molecular Formula: C₄H₇NO₃

- Molecular Weight : 117.1 g/mol

- CAS No.: 543-24-8

- Key Functional Groups : Acetamido (-NH-CO-CH₃), carboxylic acid (-COOH)

- Properties : Soluble in polar solvents due to the carboxylic acid group; used in peptide synthesis and as a building block in organic chemistry .

Acetoacetamide

- Molecular Formula: C₄H₇NO₂

- Molecular Weight : 101.1 g/mol

- CAS No.: 5977-14-0

- Key Functional Groups : Ketone (3-oxo), amide (-CONH₂)

- Properties : Reactive ketone group enables participation in nucleophilic additions; used in the synthesis of heterocyclic compounds .

Iodoacetic Acid

- Molecular Formula : C₂H₃IO₂

- Molecular Weight : 185.95 g/mol

- CAS No.: 64-69-7

- Key Functional Groups : Iodoalkyl (-CH₂I), carboxylic acid (-COOH)

- Properties : Highly reactive alkylating agent; inhibits enzymes by modifying thiol groups. Toxicological concerns necessitate careful handling .

2-(Hydroxyamino)acetic Acid

- Molecular Formula: C₂H₅NO₃

- Molecular Weight : 91.07 g/mol

- CAS No.: 3545-78-6

- Key Functional Groups: Hydroxyamino (-NH-OH), carboxylic acid (-COOH)

Comparative Data Table

*Inferred from structural formula.

Research Findings and Key Differences

Reactivity: Iodoacetic acid exhibits high electrophilicity due to the iodine atom, making it a potent alkylating agent. In contrast, acetamidooxyacetic acid’s ether linkage likely reduces electrophilicity, favoring stability in aqueous environments . Acetoacetamide’s ketone group enables condensation reactions (e.g., Knorr quinoline synthesis), whereas 2-acetamidoacetic acid’s carboxylic acid supports peptide coupling .

Toxicity and Handling :

- Iodoacetic acid is classified as toxic (oral LD₅₀: 126 mg/kg in rats), requiring stringent safety protocols .

- 2-Acetamidoacetic acid and acetamidooxyacetic acid are less hazardous but still require standard laboratory precautions (e.g., eye protection, ventilation) .

Solubility and Stability :

- Carboxylic acid-containing compounds (2-acetamidoacetic acid , iodoacetic acid ) are water-soluble, whereas acetoacetamide ’s solubility depends on pH due to its amide and ketone groups .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。